5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide
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Overview
Description
5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Oxidizing Agents: Used to oxidize the compound to higher oxidation states.
Reducing Agents: Used to reduce the compound to lower oxidation states.
Palladium Catalysts: Commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide involves its interaction with specific molecular targets. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-N-methylbenzamide: Similar structure but with a different substitution pattern.
2-Bromo-4-fluoro-N,N-dimethylbenzamide: Another similar compound with variations in the position of substituents.
Uniqueness
5-Bromo-2-fluoro-N,N-dimethyl-4-trifluoromethyl-benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .
Properties
Molecular Formula |
C10H8BrF4NO |
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Molecular Weight |
314.07 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N,N-dimethyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H8BrF4NO/c1-16(2)9(17)5-3-7(11)6(4-8(5)12)10(13,14)15/h3-4H,1-2H3 |
InChI Key |
FOBDSUNPOVLHQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1F)C(F)(F)F)Br |
Origin of Product |
United States |
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